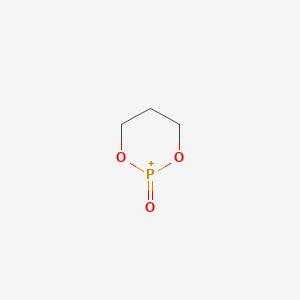
1,3,2-dioxaphosphinan-2-ium 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-dioxaphosphinan-2-ium 2-oxide: is a heterocyclic compound containing phosphorus, oxygen, and carbon atomsThe compound has a molecular formula of C3H7O3P and a molecular weight of 122.06 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,2-dioxaphosphinan-2-ium 2-oxide can be synthesized through the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a system containing pyridine and diethyl ether . Another method involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine .
Industrial Production Methods: The industrial production of 1,3,2-dioxaphosphorinane-2-oxide typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,2-dioxaphosphinan-2-ium 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,2-dioxaphosphinan-2-ium 2-oxide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3,2-dioxaphosphorinane-2-oxide involves its interaction with molecular targets and pathways. For example, its potential antitumor activity is attributed to its ability to interact with specific enzymes and proteins involved in cell growth and proliferation . The compound may also exert its effects through the formation of reactive oxygen species (ROS) that induce cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
- Allenylphosphonates with a 1,3,2-dioxaphosphorinane ring
Comparison: 1,3,2-dioxaphosphinan-2-ium 2-oxide is unique due to its specific structural properties and potential applications. Compared to similar compounds, it has shown promising results in antitumor activity and flame-retardant applications. Its ability to undergo various chemical reactions also makes it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
16352-21-9 |
|---|---|
Molekularformel |
C3H6O3P+ |
Molekulargewicht |
121.05 g/mol |
IUPAC-Name |
1,3,2-dioxaphosphinan-2-ium 2-oxide |
InChI |
InChI=1S/C3H6O3P/c4-7-5-2-1-3-6-7/h1-3H2/q+1 |
InChI-Schlüssel |
ISLWZBTUAHMAND-UHFFFAOYSA-N |
SMILES |
C1CO[P+](=O)OC1 |
Kanonische SMILES |
C1CO[P+](=O)OC1 |
Synonyme |
1,3,2-dioxaphosphorinane-2-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















